5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a carboxylic acid group and a bromothiophene moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 4-bromothiophene-2-carbaldehyde.
Furan Ring Formation: The formylated bromothiophene is reacted with a suitable furan derivative under acidic conditions to form the furan ring. This step often involves the use of Lewis acids such as boron trifluoride (BF3) or aluminum chloride (AlCl3).
Carboxylation: Finally, the furan derivative undergoes carboxylation to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted thiophene derivatives.
Scientific Research Applications
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothiophene-2-carboxylic acid
- 5-Bromofuran-2-carboxylic acid
- 2-(4-Bromophenyl)furan
Uniqueness
5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both a bromothiophene and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
1521939-49-0 |
---|---|
Molecular Formula |
C10H7BrO3S |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
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